molecular formula C11H8N2O3 B13999165 1-Benzoyluracil

1-Benzoyluracil

Cat. No.: B13999165
M. Wt: 216.19 g/mol
InChI Key: YWSREAXYRCMMNI-UHFFFAOYSA-N
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Description

1-Benzoyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at position 1 of the uracil ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyluracil can be synthesized through various methods. One common approach involves the benzoylation of uracil in the presence of pyridine, which acts as a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated uracil derivatives, while reduction can produce de-benzoylated uracil compounds .

Scientific Research Applications

1-Benzoyluracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyluracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition of enzymatic activity. This can result in the disruption of nucleic acid synthesis and function, which is particularly relevant in the context of antiviral and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

1-benzoylpyrimidine-2,4-dione

InChI

InChI=1S/C11H8N2O3/c14-9-6-7-13(11(16)12-9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,14,16)

InChI Key

YWSREAXYRCMMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC(=O)NC2=O

Origin of Product

United States

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